molecular formula C12H15N3S B2380723 (4-Dimethylamino-benzyl)-thiazol-2-yl-amine CAS No. 13159-95-0

(4-Dimethylamino-benzyl)-thiazol-2-yl-amine

Cat. No. B2380723
CAS RN: 13159-95-0
M. Wt: 233.33
InChI Key: ZADRURKVERBSNC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzaldehyde, specifically 4-(dimethylamino)benzaldehyde . Benzaldehyde is a simple aromatic aldehyde used in organic synthesis, and the dimethylamino group at the 4-position could potentially impart interesting chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(dimethylamino)benzaldehyde has been studied . It consists of a benzene ring with a formyl group (CHO) and a dimethylamino group (N(CH3)2) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like 4-(dimethylamino)benzaldehyde, properties such as molecular weight, solubility, and melting point have been reported .

Scientific Research Applications

Multi-stimuli Responsive Materials

  • A study by Lu and Xia (2016) discussed the multi-stimuli response of a novel half-cut cruciform molecule, which is structurally related to (4-Dimethylamino-benzyl)-thiazol-2-yl-amine. This molecule exhibits morphology-dependent fluorochromism, showing potential for use as a security ink without the need for a covering reagent (Lu & Xia, 2016).

Synthesis and Properties Exploration

  • Utinan et al. (1991) synthesized derivatives of 2-dimethylaminothiazoles, including structures related to this compound, and investigated their chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).

Antifungal Applications

  • A study by Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin-derivatives containing a heterocyclic compound structurally similar to this compound. These compounds demonstrated significant antifungal effects against species like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Diverse Compound Library Generation

  • Roman (2013) utilized a ketonic Mannich base derived from a compound related to this compound as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions. This highlights the molecule's utility in creating structurally varied compounds (Roman, 2013).

Fluorescent Probes for CO2 Detection

  • Wang et al. (2015) developed novel fluorescent probes based on derivatives of this compound for real-time monitoring of low carbon dioxide levels, indicating its application in biological and medical fields (Wang et al., 2015).

Corrosion Inhibition

  • Hu et al. (2016) synthesized benzothiazole derivatives, structurally related to this compound, for studying their corrosion inhibiting effect against steel. These inhibitors showed potential for adsorption on surfaces and high inhibition efficiencies (Hu et al., 2016).

Anti-inflammatory and Antimicrobial Agents

  • Lynch et al. (2006) developed compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, closely related to this compound, showing anti-inflammatory activity and potential as antimicrobial agents (Lynch et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For similar compounds, safety data sheets are available that provide information on handling, storage, and disposal .

Future Directions

A study on a photorefractive composite containing a similar compound, poly(4-(dimethylamino)benzyl acrylate), showed promising results . This suggests that derivatives of 4-(dimethylamino)benzyl compounds could have potential applications in optoelectronics .

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(2)11-5-3-10(4-6-11)9-14-12-13-7-8-16-12/h3-8H,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADRURKVERBSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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